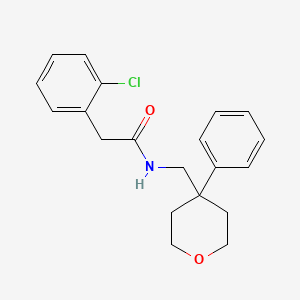![molecular formula C20H15Cl3N2O3S2 B2938614 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 477869-03-7](/img/structure/B2938614.png)
2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of sulfonyl amino derivative . It is part of a class of compounds that have been evaluated for a wide range of pharmacological, biochemical, and clinical uses and applications . The presence of heterocyclic structures in diverse types of compounds is strongly indicative of the profound effect that structure exerts on physiological activity .
Synthesis Analysis
The synthesis of such compounds involves the intramolecular cyclization of thiosemicarbazide in an alkaline medium . The reactions are carried out by the reaction between aromatic carbonyl halide and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group and a 2,4-dichlorophenyl group . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Applications De Recherche Scientifique
Sulfonamides: A Patent Review (2008 – 2012)
Sulfonamides have been identified as a key structural motif in various clinically used drugs due to their diverse biological activities. Recent patents have highlighted their use in novel drug applications, including antiglaucoma agents and antitumor activity. The review emphasizes the need for novel sulfonamides to act as selective drugs for conditions such as glaucoma and tumors, suggesting a potential area of application for similar compounds in targeting specific disease mechanisms through structural modification (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma Carbonic Anhydrase Inhibitors: A Patent Review
This review focuses on the use of sulfonamides as carbonic anhydrase inhibitors (CAIs) for managing glaucoma, one of the major causes of blindness. The discussed patents cover recent developments in sulfonamide CAIs, highlighting the ongoing need for new antiglaucoma agents. The structural motif of sulfonamides plays a crucial role in the development of these inhibitors, indicating the potential for the chemical compound to be adapted for similar therapeutic applications (Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamide Inhibitors: A Patent Review 2013-Present
This review covers the broad spectrum of sulfonamide inhibitors developed from 2013 to the present, illustrating their significant role in addressing bacterial infections and other conditions like HIV, cancer, and Alzheimer’s disease. The versatility and importance of sulfonamide compounds in medicinal chemistry are highlighted, underscoring their potential utility in developing new therapeutic agents, including the possibility of targeting specific physiological pathways with structurally similar compounds (Gulcin & Taslimi, 2018).
From Antibacterial to Antitumour Agents: A Brief Review
This review discusses the transition of sulfonamides from antibacterial to antitumor agents, focusing on the chemical and medicinal aspects of these compounds. The structural characteristics of sulfonamides and their derivatives, including their orientation towards other functional groups, have been associated with diverse biological activities, suggesting the potential for the compound to be researched for antitumor properties based on its structural attributes (Azevedo-Barbosa et al., 2020).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]phenyl]sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2O3S2/c21-13-5-8-15(9-6-13)30(27,28)25-18-3-1-2-4-19(18)29-12-20(26)24-17-10-7-14(22)11-16(17)23/h1-11,25H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBFMHWHZTPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

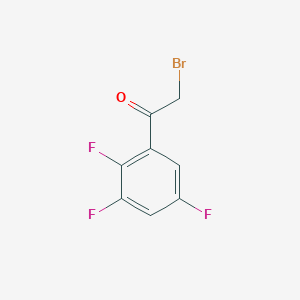
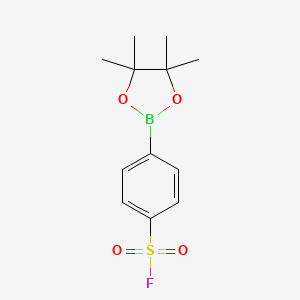
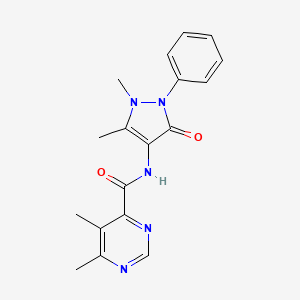
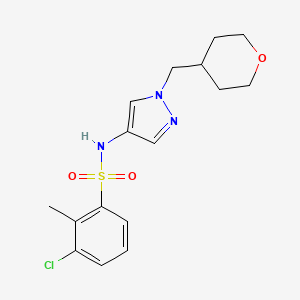
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938541.png)
![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)
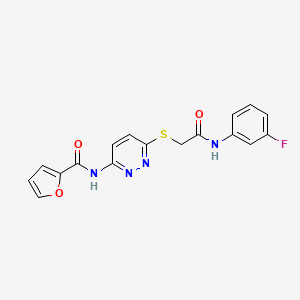

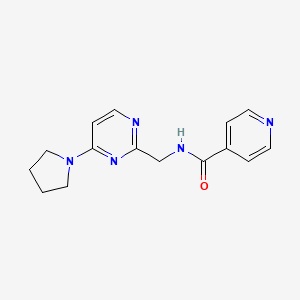
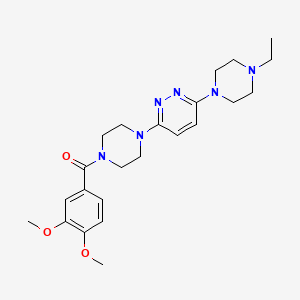
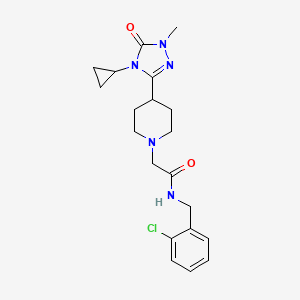
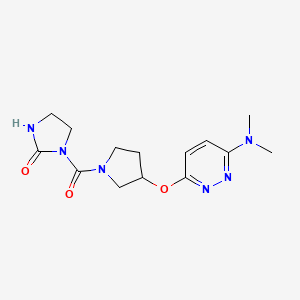
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)
